molecular formula C8H13F3O2 B6313267 1,1,2-Trifluoro-4-diethoxy-butene-1 CAS No. 1858251-18-9

1,1,2-Trifluoro-4-diethoxy-butene-1

Cat. No. B6313267
CAS RN: 1858251-18-9
M. Wt: 198.18 g/mol
InChI Key: MHPORQYCKLVMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2-Trifluoro-4-diethoxy-butene-1 (TFDEB) is a synthetic compound belonging to the class of organic compounds known as trifluoromethylalkenes. It is an important intermediate in the synthesis of a variety of organic compounds, including drugs, polymers, and other materials.

Scientific Research Applications

1,1,2-Trifluoro-4-diethoxy-butene-1 is widely used in the synthesis of a variety of organic compounds, including drugs, polymers, and other materials. It is also used as a starting material for the synthesis of a variety of compounds, such as 1,1,2-trifluorobut-3-ene, 1,1,2-trifluoroprop-2-ene, and 1,1,2-trifluoroprop-3-ene. In addition, it has been used in the synthesis of several pharmaceuticals, such as the anticonvulsant drug lamotrigine and the anti-inflammatory drug ibuprofen.

Mechanism of Action

1,1,2-Trifluoro-4-diethoxy-butene-1 acts as a nucleophile in the reaction with diethyl sulfate. This reaction proceeds through a nucleophilic substitution of the diethyl sulfate for the hydrogen atom of the trifluorobut-2-ene. The resulting product is 1,1,2-Trifluoro-4-diethoxy-butene-1.
Biochemical and Physiological Effects
1,1,2-Trifluoro-4-diethoxy-butene-1 has not been studied in detail for its biochemical and physiological effects. However, it is known to be a synthetic compound and is not likely to have any significant physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1,1,2-Trifluoro-4-diethoxy-butene-1 in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of using 1,1,2-Trifluoro-4-diethoxy-butene-1 in lab experiments is that it is a synthetic compound and its potential effects on the body are not known.

Future Directions

Future research should focus on further understanding the biochemical and physiological effects of 1,1,2-Trifluoro-4-diethoxy-butene-1. Additionally, further research should be done to explore the potential applications of 1,1,2-Trifluoro-4-diethoxy-butene-1 in the synthesis of other organic compounds. Other future directions could include investigating the potential use of 1,1,2-Trifluoro-4-diethoxy-butene-1 as a catalyst for chemical reactions, as well as exploring its potential for use in medicinal chemistry.

Synthesis Methods

The synthesis of 1,1,2-Trifluoro-4-diethoxy-butene-1 involves the reaction of 1,1,2-trifluorobut-2-ene with diethyl sulfate in the presence of a base, such as sodium hydroxide. This reaction is typically carried out in a solvent such as dichloromethane. The reaction proceeds through a nucleophilic substitution of the diethyl sulfate for the hydrogen atom of the trifluorobut-2-ene. The resulting product is 1,1,2-Trifluoro-4-diethoxy-butene-1.

properties

IUPAC Name

4,4-diethoxy-1,1,2-trifluorobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2/c1-3-12-7(13-4-2)5-6(9)8(10)11/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPORQYCKLVMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=C(F)F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Trifluoro-4-diethoxy-butene-1

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